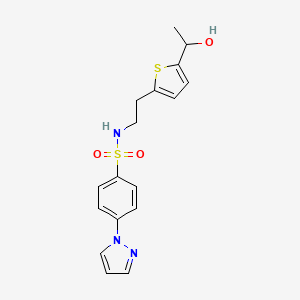

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Descripción

"N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide" is a sulfonamide derivative featuring a thiophene core substituted with a hydroxyethyl group, linked via an ethyl chain to a benzenesulfonamide scaffold bearing a pyrazole moiety.

Propiedades

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12-13,19,21H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJKVCCKADFGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, focusing on research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a sulfonamide group, contributing to its diverse biological interactions. The molecular formula is , with a molecular weight of approximately 336.42 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide.

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported an IC50 value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (brain cancer) cells, indicating its potency in inhibiting cell proliferation .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Activity

The sulfonamide group in the compound is known for its anti-inflammatory properties.

- Inhibition of Cytokine Production : Studies have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

- Case Studies : In one study, a derivative exhibited an IC50 value of 0.283 mM for TNF-alpha release inhibition, showcasing its potential as an anti-inflammatory agent .

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | SF-268 | 12.50 | |

| Anti-inflammatory | Macrophages | 0.283 |

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated various pyrazole derivatives against different cancer cell lines, finding that those with structural similarities to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibited promising anticancer activity with low micromolar IC50 values .

- Inflammatory Response Modulation : Another research indicated that compounds with similar structures could effectively modulate inflammatory responses in vivo, reducing edema and pain in animal models .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide-based derivatives reported in the literature. Below is a detailed comparison of its key features against analogous molecules:

Structural Analogues

Key Structural and Functional Differences

Thiophene Modifications: The target compound’s 1-hydroxyethyl group on the thiophene ring distinguishes it from analogs like Compound 85 (Ev3), which features a benzothiazole substituent. In contrast, Compound 7 (Ev5) retains a simpler thiophene core but introduces an enamine linker, which enhances conformational flexibility and likely improves target binding .

Sulfonamide Substituents :

- The 4-(1H-pyrazol-1-yl) group on the benzenesulfonamide is conserved in Compound 85 (Ev3) but absent in Compound 1a (Ev2), which instead incorporates a trifluoromethylpyrazole . The latter’s electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility .

Biological Implications :

- The hydroxyethyl-thiophene moiety in the target compound is structurally unique among the analogs. Similar derivatives (e.g., Compound 7 in Ev5) demonstrate that thiophene-based sulfonamides can exhibit potent anticancer activity, suggesting the hydroxyethyl group could modulate efficacy or selectivity .

- Thiadiazole-linked analogs (Ev4) highlight the role of heterocyclic linkers in directing anti-inflammatory activity, whereas the ethyl chain in the target compound may favor different pharmacokinetic profiles .

Physicochemical Properties

- Solubility : The hydroxyethyl group likely improves water solubility compared to benzothiazole (Compound 85) or trifluoromethyl (Compound 1a) derivatives.

Q & A

Q. What are the standard synthetic routes for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Reacting a thiophen-2-yl ethylamine intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in anhydrous pyridine at room temperature for 5–6 hours .

- Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the sulfonamide product.

- Confirming the hydroxyethyl group’s stereochemistry using chiral HPLC or enzymatic resolution methods . Critical parameters: stoichiometric excess of sulfonyl chloride (1.1:1), inert atmosphere, and pH control during workup (pH 5–6) to prevent decomposition .

Q. How is the structural confirmation of this compound achieved in crystallographic studies?

Structural elucidation employs:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., S–N: ~1.63 Å) and torsional angles between the sulfonamide and thiophene moieties .

- Spectroscopic methods:

- ¹H NMR: Hydroxyethyl protons appear as a doublet at δ 4.2–4.5 ppm (J = 6.2 Hz) .

- IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for sulfonamide-thiophene hybrids?

Contradictions often stem from:

- Assay variability: Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) and replicate across multiple cell lines .

- Purity/stereochemical integrity: Validate via HPLC-MS (≥95% purity) and circular dichroism (CD) for chiral centers .

- Structural analogs: Compare activity of pyrazole vs. triazole derivatives to isolate pharmacophore contributions . Example: Replace the 1H-pyrazole with 1,2,4-triazole to test hydrogen-bonding effects on target binding .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular dynamics (MD) simulations: Predict binding modes to targets (e.g., hydrophobic interactions with pyrazole ring) .

- QSAR models: Correlate substituent lipophilicity (logP) with solubility. Introducing polar groups (e.g., -OH at the thiophene’s 5-position) improves aqueous solubility without compromising membrane permeability .

- Metabolic stability: CYP450 docking studies identify metabolic hotspots (e.g., hydroxyethyl oxidation) to guide deuterium incorporation .

Q. What are the key considerations in designing SAR studies for pyrazole-containing benzenesulfonamides?

Focus on:

- Regioisomerism: Compare 1H-pyrazole vs. 4-pyrazole substitution to assess steric effects on target binding .

- Bioisosteric replacement: Swap thiophene with furan or selenophene to modulate electronic properties and metabolic stability .

- Functional assays: Measure IC₅₀ in enzyme inhibition (e.g., carbonic anhydrase) and selectivity against off-target kinases (e.g., SphK1) . Example: A 2020 study showed that replacing thiophene with selenophene increased SphK1 inhibition by 40% due to enhanced π-stacking .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.